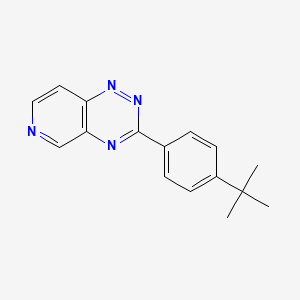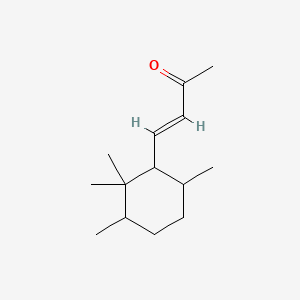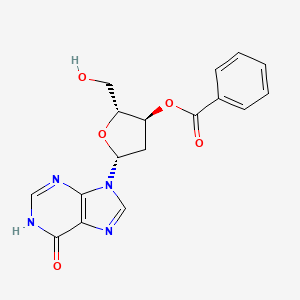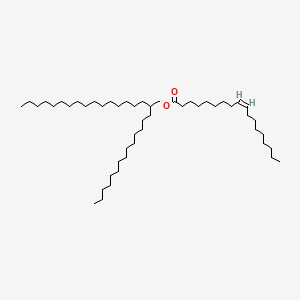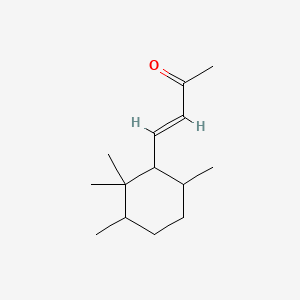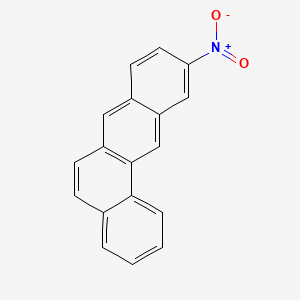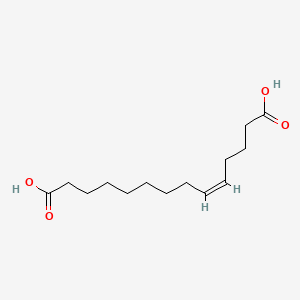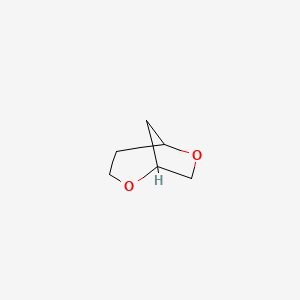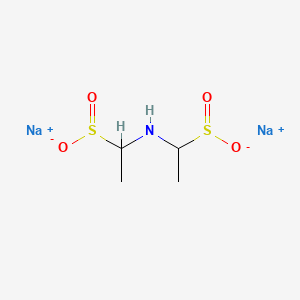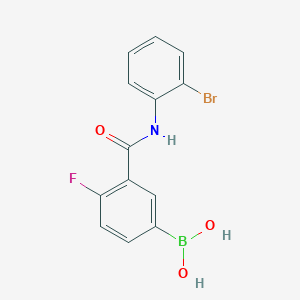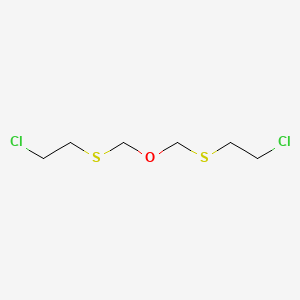
Bis(4-chloro-2,6-dimethylphenyl) orthophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-chloro-2,6-dimethylphenyl) orthophosphate is an organophosphate compound characterized by the presence of two 4-chloro-2,6-dimethylphenyl groups attached to a central phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chloro-2,6-dimethylphenyl) orthophosphate typically involves the reaction of 4-chloro-2,6-dimethylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions generally include:
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Solvent: Common solvents used include dichloromethane or chloroform.
Reaction Time: The reaction is usually complete within a few hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-chloro-2,6-dimethylphenyl) orthophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while reduction can lead to the formation of corresponding alcohols.
Applications De Recherche Scientifique
Bis(4-chloro-2,6-dimethylphenyl) orthophosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Bis(4-chloro-2,6-dimethylphenyl) orthophosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include phosphorylation or dephosphorylation of proteins, modulation of signal transduction pathways, and alteration of cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-chlorophenyl) phosphate
- Bis(2,6-dimethylphenyl) phosphate
- Bis(4-bromophenyl) phosphate
Uniqueness
Bis(4-chloro-2,6-dimethylphenyl) orthophosphate is unique due to the presence of both chloro and dimethyl substituents on the phenyl rings. This structural feature imparts distinct chemical and physical properties, such as increased hydrophobicity and altered reactivity, compared to similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in research and development across multiple disciplines.
Propriétés
Numéro CAS |
113282-36-3 |
|---|---|
Formule moléculaire |
C16H17Cl2O4P |
Poids moléculaire |
375.2 g/mol |
Nom IUPAC |
bis(4-chloro-2,6-dimethylphenyl) hydrogen phosphate |
InChI |
InChI=1S/C16H17Cl2O4P/c1-9-5-13(17)6-10(2)15(9)21-23(19,20)22-16-11(3)7-14(18)8-12(16)4/h5-8H,1-4H3,(H,19,20) |
Clé InChI |
FPIMIZUHZOSZIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OP(=O)(O)OC2=C(C=C(C=C2C)Cl)C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


